4'-hydroxy-2'-methylpropiophenone chemical structure and properties
4'-hydroxy-2'-methylpropiophenone chemical structure and properties
An In-depth Technical Guide to 4'-hydroxy-2'-methylpropiophenone: Structure, Properties, and Applications
Introduction
4'-hydroxy-2'-methylpropiophenone, also known by its IUPAC name 1-(4-hydroxyphenyl)-2-methylpropan-1-one, is an aromatic ketone of growing interest within the scientific community.[1][2] Its molecular architecture, featuring a phenol group attached to a propiophenone backbone with a methyl substituent, provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, particularly for professionals in drug discovery and development.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and key identifiers. 4'-hydroxy-2'-methylpropiophenone is a relatively simple molecule, yet its functional groups dictate its chemical behavior.
Caption: Chemical structure of 4'-hydroxy-2'-methylpropiophenone.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(4-hydroxyphenyl)-2-methylpropan-1-one | [2] |
| CAS Number | 34917-91-4 | [1][2][3] |
| Molecular Formula | C10H12O2 | [1][2] |
| Molecular Weight | 164.204 g/mol | [1] |
| InChI Key | HUXBPJVVEDIIEO-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)C(=O)C1=CC=C(C=C1)O | [2] |
| Synonyms | 4'-Hydroxyisobutyrophenone, p-isobutyrylphenol, 1-(4-Hydroxyphenyl)-2-methyl-1-propanone | [1][2][3] |
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 56 °C | [3] |
| Boiling Point (Predicted) | 303.4 ± 15.0 °C | [3] |
| Density (Predicted) | 1.074 ± 0.06 g/cm³ | [3] |
| LogP | 2.16 | [1] |
| Appearance | Off-white to light yellow solid | [3] |
Synthesis of 4'-hydroxy-2'-methylpropiophenone
A common and efficient method for the synthesis of 4'-hydroxy-2'-methylpropiophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Synthetic Workflow: Friedel-Crafts Acylation
Caption: Generalized workflow for the synthesis of 4'-hydroxy-2'-methylpropiophenone.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add phenol and an inert solvent (e.g., nitrobenzene). Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled mixture while stirring. The AlCl₃ acts as a Lewis acid catalyst.
-
Acylation: Add isobutyryl chloride dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to the hydroxyl group), and the carbons of the isopropyl group. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ketone, and C-H stretches of the aromatic ring and alkyl groups.[2] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).[2] Fragmentation patterns can provide further structural information. |
Reactivity and Potential Applications
The presence of three key functional regions—the phenolic hydroxyl group, the aromatic ring, and the carbonyl group—makes 4'-hydroxy-2'-methylpropiophenone a versatile intermediate in organic synthesis.
-
Pharmaceutical Intermediate: The core structure is a valuable scaffold in medicinal chemistry. The hydroxyl and carbonyl groups can be readily modified to produce a library of derivatives for structure-activity relationship (SAR) studies. Analogous compounds like 4'-methylpropiophenone are used in the synthesis of pharmaceuticals such as the muscle relaxant tolperisone.[4] This suggests that 4'-hydroxy-2'-methylpropiophenone could serve as a precursor for various bioactive molecules.
-
Polymer Chemistry: Related propiophenones are utilized as photoinitiators in polymerization reactions.[4] Upon UV irradiation, they can generate radicals that initiate polymerization.
-
Fragrance and Flavor Industry: Aromatic ketones are often used in the formulation of fragrances and flavors.[5][6]
Illustrative Reaction: Williamson Ether Synthesis
The phenolic hydroxyl group can be readily alkylated, for example, through a Williamson ether synthesis, to introduce a variety of substituents.
Caption: Reaction schematic for Williamson ether synthesis.
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of 4'-hydroxy-2'-methylpropiophenone.[1]
HPLC Workflow
Caption: A typical workflow for the HPLC analysis of 4'-hydroxy-2'-methylpropiophenone.
HPLC Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility).[1]
-
Sample Preparation: Accurately weigh and dissolve the 4'-hydroxy-2'-methylpropiophenone sample in the mobile phase to a known concentration.
-
Instrumentation: Use a reverse-phase C18 column. Set the flow rate and column temperature to appropriate values for optimal separation.
-
Detection: Monitor the elution of the compound using a UV-Vis detector at a wavelength where the compound exhibits strong absorbance.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 4'-hydroxy-2'-methylpropiophenone in the sample.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4'-hydroxy-2'-methylpropiophenone presents several hazards.[2]
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautions:
-
Handling: Handle in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Avoid generating dust.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
4'-hydroxy-2'-methylpropiophenone is a valuable chemical intermediate with significant potential in various fields, particularly in pharmaceutical research and development. Its well-defined structure, predictable reactivity, and accessibility through established synthetic routes make it an attractive building block for the creation of more complex molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting.
References
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- National Center for Biotechnology Information. (n.d.). 4'-Hydroxy-2-methylpropiophenone. PubChem.
- ChemicalBook. (2025, July 16). 4'-hydroxy-2-methylpropiophenone.
- PrepChem.com. (n.d.). Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone.
- Thermo Fisher Scientific. (n.d.). 4'-Hydroxy-2'-methylacetophenone, 97%.
- ECHEMI. (n.d.). 4′-Hydroxypropiophenone SDS.
- Chem-Impex. (n.d.). 4'-Hydroxy-2'-methylacetophenone.
- Cayman Chemical. (2023, April 12). 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone.
- Safety Data Sheet. (n.d.). 4'-Methylpropiophenone.
- TCI Chemicals. (2025, December 1). SAFETY DATA SHEET: 2-Hydroxy-2-methylpropiophenone.
- Mubychem. (n.d.). 4-Hydroxy Propiophenone or Paroxypropione Manufacturers, with SDS.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Propanone, 1-(4-hydroxyphenyl)-.
- Bloomtech. (2024, October 6). What Are The Common Uses Of 4′-Methylpropiophenone In Industry?
- Safrole. (n.d.). 4-Methylpropiophenone Properties, Reactions, and Applications.
- National Institute of Standards and Technology. (n.d.). 4'-Methylpropiophenone.
- Gaurang International. (n.d.). 4-methylpropiophenone powder Manufacturers Gujarat.
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